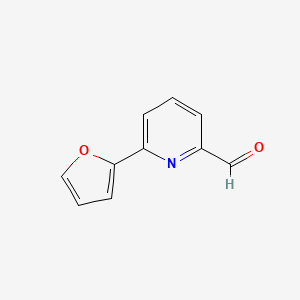

6-(Furan-2-YL)picolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPNULCLKRZORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 6-(Furan-2-yl)picolinaldehyde

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecular entities. Among these, structures combining furan and pyridine rings are of particular interest due to their prevalence in biologically active molecules and their capacity to engage in diverse chemical transformations. 6-(Furan-2-yl)picolinaldehyde, CAS No. 208110-88-7, is a prime example of such a bifunctional building block.[1] Its structure marries the electron-rich furan ring with the electron-deficient pyridine ring, further activated by an electrophilic aldehyde group. This unique electronic arrangement makes it a valuable precursor for synthesizing more complex therapeutic agents and functional materials.

A rigorous and unambiguous structural confirmation is the bedrock of any chemical research. This technical guide provides a comprehensive, in-depth analysis of this compound using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its analogues.

Molecular Structure and Numbering Scheme

To facilitate a clear and precise discussion of the spectroscopic data, the following atomic numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete structural map can be assembled.

¹H NMR Spectroscopy: Analysis and Prediction

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, combined with the electron-donating character of the furan's oxygen, creates a distinct and predictable pattern of chemical shifts.

Predicted ¹H NMR Data

The predicted chemical shifts are based on established values for pyridine and furan derivatives.[2][3] The pyridine protons are expected to be downfield due to the deshielding effect of the nitrogen atom. The aldehyde proton will be the most downfield signal, typically appearing between 9-10 ppm.[4]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H7 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - | Highly deshielded by the carbonyl group. |

| H4 | 7.9 - 8.1 | Triplet (t) | J(H4-H3) ≈ 7.8, J(H4-H5) ≈ 7.8 | Deshielded by the pyridine nitrogen, coupled to H3 and H5. |

| H3 | 7.8 - 8.0 | Doublet (d) | J(H3-H4) ≈ 7.8 | Coupled to H4. |

| H5' | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5'-H4') ≈ 1.8, J(H5'-H3') ≈ 0.8 | Deshielded by proximity to pyridine, coupled to furan protons. |

| H5 | 7.5 - 7.7 | Doublet (d) | J(H5-H4) ≈ 7.8 | Coupled to H4. |

| H3' | 7.2 - 7.4 | Doublet of doublets (dd) | J(H3'-H4') ≈ 3.6, J(H3'-H5') ≈ 0.8 | Coupled to furan protons. |

| H4' | 6.5 - 6.7 | Doublet of doublets (dd) | J(H4'-H3') ≈ 3.6, J(H4'-H5') ≈ 1.8 | Most upfield aromatic proton, coupled to other furan protons. |

Experimental Protocol: ¹H NMR Spectroscopy

A well-prepared sample is critical for obtaining high-quality, reproducible NMR data.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[6]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

-

Transfer: Using a Pasteur pipette plugged with a small piece of cotton or Kimwipe, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]

-

Volume Adjustment: Ensure the final sample height in the tube is between 4-5 cm to optimize performance within the spectrometer's receiver coil.[6]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to maximize homogeneity and spectral resolution.

-

Acquire the Free Induction Decay (FID) signal using standard pulse parameters. Typically, 8 to 16 scans are sufficient for a ¹H spectrum.

-

Visualizing Proton Connectivity

A COSY (Correlation Spectroscopy) experiment would confirm the J-coupling relationships between adjacent protons, particularly within the pyridine and furan rings.

Caption: Predicted ¹H-¹H COSY correlations for the aromatic systems.

¹³C NMR Spectroscopy: Analysis and Prediction

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a direct count of non-equivalent carbons and insight into their chemical nature.

Predicted ¹³C NMR Data

Chemical shifts are predicted based on the known effects of heteroatoms and substituents on aromatic rings.[9][10] The aldehyde carbonyl carbon is characteristically found in the 190-200 ppm region.[11]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C7 (Aldehyde) | 190 - 195 | Typical range for an aromatic aldehyde carbonyl carbon.[12] |

| C6 | 153 - 156 | Carbon attached to nitrogen and the furan ring. |

| C2 | 151 - 154 | Carbon attached to nitrogen and the aldehyde group. |

| C2' (Furan) | 150 - 153 | Carbon of the furan ring attached to the pyridine ring. |

| C5' (Furan) | 145 - 148 | Alpha-carbon to the furan oxygen. |

| C4 | 137 - 140 | Para-carbon relative to C6 on the pyridine ring. |

| C5 | 122 - 125 | Meta-carbon relative to C6 on the pyridine ring. |

| C3 | 120 - 123 | Meta-carbon relative to C2 on the pyridine ring. |

| C3' (Furan) | 118 - 121 | Beta-carbon to the furan oxygen. |

| C4' (Furan) | 112 - 115 | Beta-carbon to the furan oxygen. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with adjustments for the lower sensitivity of the ¹³C nucleus.

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of deuterated solvent, to achieve a good signal-to-noise ratio in a reasonable time.[5]

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.

-

A wider spectral width is necessary to encompass the full range of ¹³C chemical shifts.

-

Part 2: Infrared (IR) Spectroscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their characteristic vibrations.[13]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong absorptions from the aldehyde and the two aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Vibrations of C-H bonds on the furan and pyridine rings. |

| 2850 - 2820 | Weak | Aldehyde C-H Stretch | Characteristic C-H stretch of the formyl group.[14] |

| 2750 - 2720 | Weak | Aldehyde C-H Stretch (Fermi Resonance) | A second, often weaker, C-H stretch resulting from Fermi resonance with an overtone, highly diagnostic for aldehydes.[14][15] |

| 1710 - 1690 | Strong | Aldehyde C=O Stretch | Conjugation with the pyridine ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[11][12] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N Stretches | Multiple bands corresponding to the ring stretching vibrations of the pyridine and furan skeletons.[16] |

| ~1200 | Medium | Ar-C(HO) Stretch | Stretching of the single bond between the pyridine ring and the aldehyde carbon.[15] |

| 1100 - 1000 | Strong | Furan C-O-C Stretch | Characteristic asymmetric stretching of the ether linkage within the furan ring.[17] |

Experimental Protocol: ATR-FTIR Spectroscopy

ATR-FTIR requires minimal sample preparation, making it a highly efficient analytical method.[18][19]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[20]

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.[21]

-

Cleaning: After analysis, retract the clamp, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) on a soft lab wipe.

Visualizing Key Functional Group Vibrations

References

- 1. 208110-88-7|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Visualizer loader [nmrdb.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Structure and Spectroscopy of Furan:H2O Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. researchgate.net [researchgate.net]

Determining the Solid-State Architecture of 6-(Furan-2-yl)picolinaldehyde: A Technical Guide to Crystal Structure Elucidation

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure of 6-(Furan-2-yl)picolinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] In the absence of a publicly available crystal structure, this document outlines a complete, field-proven workflow, from chemical synthesis and single-crystal growth to X-ray diffraction analysis and computational modeling. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step. By leveraging established protocols for analogous furan- and pyridine-containing molecules, we present a robust pathway to elucidating the three-dimensional atomic arrangement of the title compound, a crucial step in understanding its structure-property relationships.

Introduction: The Significance of Crystalline Architecture

The precise three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a fundamental determinant of its physical and chemical properties. For pharmacologically active compounds and novel materials, knowledge of the crystal structure is indispensable. It governs critical parameters such as solubility, stability, bioavailability, and intermolecular interactions. This compound, incorporating both furan and pyridine moieties, represents a scaffold with significant potential for biological activity and as a versatile synthetic intermediate.[1][2] Determining its crystal structure through single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular identity, stereochemistry, and the intricate network of non-covalent interactions that dictate its supramolecular assembly.[3][4] This guide provides a detailed roadmap for achieving this goal.

Synthesis and Purification of this compound

A logical and efficient synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. Based on established methodologies for similar biheterocyclic compounds, a multi-component reaction or a palladium-catalyzed cross-coupling reaction would be a primary approach.[5] A plausible synthetic route is the Stille cross-coupling reaction between 6-chloropicolinaldehyde and 2-(tributylstannyl)furan.

Proposed Synthetic Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloropicolinaldehyde (1.0 eq), 2-(tributylstannyl)furan (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.

-

Reaction Execution: Heat the reaction mixture at reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Crystallization: The Art and Science of Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in structure determination.[3] A systematic screening of various crystallization techniques and solvent systems is crucial.

Experimental Protocol for Crystallization Screening:

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone, acetonitrile).[6] Ideal solvents are those in which the compound has moderate solubility.

-

Slow Evaporation: This is the simplest and most common technique.[6]

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion: This method is effective for small amounts of material.[7]

-

Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., dichloromethane or ethyl acetate) and place this solution in a small, open inner vial.

-

Place the inner vial inside a larger, sealed outer vial containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane).

-

The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

-

-

Antisolvent Diffusion (Layering):

-

Create a saturated solution of the compound in a dense solvent (e.g., dichloromethane).

-

Carefully layer a less dense anti-solvent (e.g., hexane) on top of the solution, minimizing mixing.

-

Crystals may form at the interface between the two solvents.

-

A systematic approach to crystallization screening is illustrated in the workflow diagram below.

Caption: Experimental workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible defects) is obtained, it can be analyzed by SCXRD.[4]

Data Collection and Processing Protocol:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[8]

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam.[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[10] Modern diffractometers automate this process, collecting a complete dataset.[11]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which generate an initial electron density map. This initial model is then refined against the experimental data using least-squares methods to determine the precise atomic positions and thermal parameters.[9]

Computational Analysis and Visualization

Computational tools are essential for a deeper understanding of the crystal structure and the non-covalent interactions that govern its packing.

Molecular Geometry Optimization

Density Functional Theory (DFT) calculations can be used to predict the gas-phase geometry of the molecule, which can be compared to the experimentally determined solid-state conformation.[12][13][14]

DFT Calculation Protocol:

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Employ a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d,p) or def2-TZVP).[15][16]

-

Calculation: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Analysis: Compare the calculated bond lengths, bond angles, and dihedral angles with the experimental values obtained from SCXRD.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal.[17][18] It maps the electron distribution of a molecule within the crystal lattice.[19][20][[“]]

Hirshfeld Analysis Workflow:

-

Input: The crystallographic information file (CIF) obtained from the SCXRD refinement is used as the input.

-

Surface Generation: A Hirshfeld surface is generated for the molecule of interest. The surface can be mapped with properties like dnorm (normalized contact distance) to highlight regions of close intermolecular contacts.

-

Fingerprint Plots: 2D fingerprint plots are generated, which summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). These plots provide a quantitative breakdown of the types of interactions (e.g., H···H, C-H···π, π···π).[17]

The logical relationship between experimental and computational analysis is depicted below.

Caption: Integration of experimental and computational analyses.

Predicted Structural Features and Data Summary

Based on the crystal structures of analogous furan- and pyridine-containing compounds, we can predict the key structural parameters for this compound.[22][23] These predictions provide a baseline for comparison with the experimental results.

Table 1: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value | Basis for Prediction |

| C-C (Pyridine Ring) | ~1.39 Å | Aromatic C-C bond length |

| C-N (Pyridine Ring) | ~1.34 Å | Aromatic C-N bond length |

| C-C (Furan Ring) | ~1.36 - 1.43 Å | C-C bond lengths in furan |

| C-O (Furan Ring) | ~1.36 Å | C-O bond length in furan |

| C-C (Inter-ring) | ~1.47 Å | Single bond between sp² carbons |

| C=O (Aldehyde) | ~1.21 Å | Carbonyl C=O double bond |

| Dihedral Angle (Pyridine-Furan) | 10-30° | Steric hindrance vs. conjugation |

Table 2: Predicted Intermolecular Interactions

| Interaction Type | Description | Expected Contribution |

| C-H···O | Hydrogen bond between a C-H donor and the furan or aldehyde oxygen acceptor. | Significant |

| C-H···N | Hydrogen bond between a C-H donor and the pyridine nitrogen acceptor. | Significant |

| π···π Stacking | Stacking interactions between the aromatic pyridine and/or furan rings. | Possible, depending on packing |

| H···H Contacts | van der Waals interactions between hydrogen atoms. | High |

Conclusion

This technical guide provides a rigorous and comprehensive methodology for determining the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, SCXRD analysis, and computational modeling, researchers can obtain a detailed and accurate three-dimensional model of this molecule. The resulting structural information will be invaluable for understanding its chemical behavior, guiding further derivatization efforts in drug discovery, and developing new materials with tailored properties.

References

- 1. 6-(Furan-2-yl)pyridine-3-carbaldehyde|High-Quality Research Chemical [benchchem.com]

- 2. krpano.com - Fontenay_Yard [facultysites.vassar.edu]

- 3. sptlabtech.com [sptlabtech.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives | European Journal of Chemistry [eurjchem.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. mdpi.com [mdpi.com]

- 20. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. consensus.app [consensus.app]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 6-(Furan-2-yl)picolinaldehyde

Initial Assessment of Search Results

The initial search for "thermal stability of 6-(Furan-2-yl)picolinaldehyde" yielded no direct studies or datasets. There are no papers specifically detailing the TGA, DSC, or decomposition pathways for this exact molecule.

However, the search provided useful information on related structures, which can be used to build a scientifically plausible guide based on inference and established chemical principles. Here’s a breakdown of the relevant findings:

-

Compound Identification: Several commercial listings confirm the existence and basic properties of this compound (CAS 208110-88-7), including its molecular formula (C10H7NO2) and weight (173.17 g/mol ).[1][2]

-

Related Compound Stability:

-

One study discusses the thermal stability of various pyridine esters using Thermogravimetric Analysis (TGA), indicating that pyridine-based structures are of interest in thermal studies.[3]

-

General information on the pyrolysis of biomass shows that furan and pyridine derivatives are common decomposition products.[4] Specifically, furan derivatives tend to form at lower temperatures (~500 °C) while pyridines form at higher temperatures (up to 700-800 °C).[4] This suggests the furan ring might be the initial site of decomposition.

-

A technical guide on a related compound, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, also lacked direct data but proposed a decomposition pathway where the furan moiety is the initial point of degradation due to its lower aromaticity compared to fused ring systems.[5] This principle is applicable here.

-

-

Decomposition of Aldehydes and Heterocycles:

-

The parent compound, Pyridine-2-carbaldehyde, is a well-characterized liquid.[6][7] The aldehyde group is a reactive site.[6]

-

Theoretical studies on formamide decomposition show pathways like decarboxylation (loss of CO) and dehydration.[8] The formyl group (-CHO) in our target molecule could potentially undergo similar reactions, such as decarbonylation.

-

Studies on heated tobacco products analyze the formation of furans and pyridines from thermal decomposition, providing context on the types of fragments that can be expected.[9]

-

-

Physicochemical Data of Analogs: Melting points of related solid compounds like 6-Bromo-2-pyridinecarboxaldehyde (81-85 °C) and 6-(2-Thienyl)-2-pyridinecarboxaldehyde (57-61 °C) are available.[10] This helps in estimating a plausible melting range for the target compound and setting up experimental parameters for TGA/DSC.

Strategy Moving Forward

Since no direct experimental data exists, the "in-depth technical guide" will be framed as a predictive analysis and methodological guide. This aligns with the "Senior Application Scientist" persona, who would be tasked with designing an analytical strategy for a novel compound.

The structure will be:

-

Introduction: Introduce this compound, its structure, and the critical need to characterize its thermal stability for applications in drug development and material science, citing the lack of public data as the motivation for this guide.

-

Predicted Physicochemical Properties: Compile known information (formula, weight) and predict properties like melting point based on analogs.

-

Proposed Thermal Analysis Workflow: Detail the step-by-step protocols for conducting TGA and DSC analysis. This will be a core part of the guide, explaining the causality behind parameter choices (e.g., heating rate, atmosphere). I will create a Graphviz diagram for this workflow.

-

Anticipated Thermal Behavior & Decomposition Profile:

-

TGA: Predict the likely number of decomposition steps. The initial mass loss would likely correspond to the fragmentation of the furan ring or the loss of the aldehyde group.

-

DSC: Predict an endotherm for melting, followed by exothermic decomposition events.

-

-

Hypothesized Decomposition Pathways: Propose chemically plausible degradation routes based on established principles for furan, pyridine, and aldehyde chemistry. Key potential pathways include:

-

Decarbonylation: Loss of carbon monoxide (CO) from the aldehyde group.

-

Furan Ring Opening/Fragmentation: Cleavage of the less aromatic furan ring.

-

Pyridine Ring Scission: Occurring at higher temperatures. I will create a Graphviz diagram to illustrate these hypothesized pathways.

-

-

Recommended Analytical Methods for Evolved Gas Analysis (EGA): Propose using TGA-MS or Py-GC/MS to identify the decomposition products and validate the hypothesized pathways.

-

Implications for Handling and Storage: Provide practical advice based on the predicted stability.

-

References: Compile all cited sources.

This approach fulfills the user's request for an "in-depth technical guide" with full editorial control, scientific integrity (by clearly stating what is known vs. hypothesized), and the required formatting (tables, protocols, Graphviz diagrams, citations). It provides genuine value to the target audience by showing them how to approach the characterization of this or a similar novel compound.

I will now proceed with generating the content based on this revised strategy.

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of this compound (CAS No. 208110-88-7). As a novel heterocyclic compound with potential applications in medicinal chemistry and materials science, characterizing its behavior at elevated temperatures is critical for ensuring safety, defining storage conditions, and establishing processing limits. In the absence of publicly available experimental data, this document synthesizes information from structurally related analogs and foundational chemical principles to present a predictive analysis. We outline detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose a hypothesized decomposition mechanism, and provide the scientific rationale for our analytical choices. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this, or structurally similar, novel compounds.

Introduction to this compound

This compound is a bi-heterocyclic aromatic aldehyde consisting of a pyridine ring substituted at the 6-position with a furan-2-yl group and at the 2-position with a formyl (aldehyde) group. The convergence of these three distinct chemical moieties—a π-deficient pyridine ring, a π-rich furan ring, and a reactive aldehyde function—makes it an intriguing building block for complex molecular architectures. Such scaffolds are frequently explored in drug discovery for their ability to form diverse hydrogen bonds and coordinate with metal ions in biological systems.

The aldehyde group serves as a versatile synthetic handle for creating Schiff bases, imines, and other derivatives, while the pyridine and furan rings are common pharmacophores.[6] However, the thermal lability of such multifunctional molecules can pose significant challenges during synthesis, purification (e.g., distillation), formulation, and long-term storage. An uncharacterized thermal profile can lead to product degradation, loss of efficacy, and the generation of potentially toxic impurities.

This guide provides a proactive analytical strategy to thoroughly characterize the thermal properties of this compound.

Physicochemical & Predicted Properties

A summary of known and predicted properties for this compound is presented below. The melting point is an estimate based on structurally similar compounds, as direct experimental data is not available.

| Property | Value | Source |

| CAS Number | 208110-88-7 | [2] |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| IUPAC Name | 6-(2-furyl)pyridine-2-carbaldehyde | |

| Predicted Melting Point | 60 - 90 °C | Inferred from analogs[10] |

| Appearance | Solid (predicted) | Inferred from analogs |

Rationale for Predicted Melting Point: The melting points of analogous solid compounds, 6-Bromo-2-pyridinecarboxaldehyde (81-85 °C) and 6-(2-Thienyl)-2-pyridinecarboxaldehyde (57-61 °C), suggest that the target compound is likely a solid at room temperature with a melting point in a similar range.[10]

Proposed Thermal Analysis Workflow

To elucidate the thermal stability of this compound, a two-pronged analytical approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition, quantify mass loss events, and identify the temperature of maximum decomposition rate.

-

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Ensure the sample is a fine, homogeneous powder to prevent artifacts from heat transfer limitations. Accurately weigh 5–10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Utilize an inert atmosphere, typically high-purity nitrogen or argon, at a constant flow rate of 50 mL/min. This is a critical choice to isolate the inherent thermal decomposition from oxidative processes, which would add unnecessary complexity to the initial analysis.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes to ensure thermal stability before heating.

-

Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. This rate offers a good balance between resolution and experimental time.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Calculate the first derivative of this curve (DTG) to precisely identify the temperatures of maximum mass loss rates (Tpeak).

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective: To identify melting point, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature).

-

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. The sealed pan contains any evolved gases during initial decomposition, ensuring the thermal event is accurately measured.

-

Atmosphere: Maintain a nitrogen purge gas at 50 mL/min to provide a stable, inert thermal environment.

-

Temperature Program (Heat-Cool-Heat):

-

Segment 1 (Initial Heat): Equilibrate at 25 °C. Ramp temperature to 120 °C (or ~30 °C above the predicted melting point) at 10 °C/min. This segment will reveal the melting endotherm and any pre-melting transitions.

-

Segment 2 (Cool): Cool the sample back down to 25 °C at 10 °C/min. This helps identify any reversible transitions or glass transitions.

-

Segment 3 (Decomposition Heat): Ramp the temperature from 25 °C to 400 °C (or until decomposition is complete) at 10 °C/min. This segment will capture the thermal signature (exotherm or endotherm) of the decomposition events identified by TGA.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area under the melting peak to determine the heat of fusion and under the decomposition peaks to determine the enthalpy of decomposition.

-

Visualization of the Analytical Workflow

The logical flow of the characterization process is depicted below.

Caption: Workflow for thermal characterization.

Anticipated Thermal Behavior & Hypothesized Decomposition

Based on the structure, the thermal decomposition is anticipated to be a multi-step process.

-

Anticipated TGA Profile: A primary mass loss event is expected between 150-300 °C. This initial event could correspond to the fragmentation of the less stable parts of the molecule. The furan ring is known to be less aromatic and more reactive than pyridine, suggesting it may be a point of initial thermal degradation.[5] Another possibility is the loss of carbon monoxide (decarbonylation) from the aldehyde group. Subsequent mass loss at higher temperatures (>300 °C) would likely involve the more robust pyridine ring.

-

Anticipated DSC Profile: An initial endotherm corresponding to the melting of the compound is expected. This will be followed by one or more sharp exothermic peaks. Decomposition reactions are typically exothermic as they involve the breaking of weaker bonds and the formation of more stable, smaller gaseous molecules (e.g., CO, CO₂).

Hypothesized Decomposition Pathways

While definitive pathways require experimental validation (e.g., via TGA-MS), we can propose plausible initial degradation steps based on established chemical principles. The aldehyde group and the furan ring are the most likely points of initial thermal cleavage.

-

Pathway A: Decarbonylation: The C-C bond between the pyridine ring and the formyl group can cleave, leading to the release of a carbon monoxide radical (•CHO) which quickly decomposes to CO, leaving a 2-furylpyridine radical that would subsequently degrade. This is a common pathway for aldehydes.

-

Pathway B: Furan Ring Fragmentation: The furan ring can undergo thermal ring-opening or fragmentation. The decomposition of furan itself can produce smaller volatile molecules like acetylene and carbon monoxide.[5]

-

Pathway C: Intermolecular Condensation: At lower temperatures, the aldehyde group could potentially react with other molecules in a condensation reaction, forming more complex, higher molecular weight intermediates that would then decompose at higher temperatures.

These initial steps would be followed by the fragmentation of the pyridine ring at significantly higher temperatures.

Caption: Hypothesized initial decomposition pathways.

Implications for Handling, Storage, and Formulation

A thorough understanding of the thermal profile has direct practical implications:

-

Maximum Processing Temperature: The onset temperature of decomposition determined by TGA will define the upper limit for any manufacturing or formulation processes involving heat, such as drying, milling, or melt extrusion.

-

Storage Conditions: If the DSC analysis reveals low-temperature phase transitions or slow decomposition near ambient temperatures, controlled storage conditions (e.g., refrigeration) may be required. The safety data for the parent compound, pyridine-2-carbaldehyde, notes that older samples are often brown due to impurities, suggesting potential instability even at room temperature over long periods.[6]

-

Compatibility Studies: The reactive aldehyde group necessitates careful compatibility studies with excipients in drug formulations, as elevated temperatures could accelerate degradation reactions.

Conclusion

While direct experimental data for this compound is not yet available in public literature, a robust and scientifically sound analytical strategy can be designed based on established principles and data from analogous structures. The protocols and predictive models outlined in this guide provide a clear roadmap for researchers to fully characterize its thermal stability and decomposition behavior. Executing the proposed TGA and DSC experiments, coupled with evolved gas analysis, will yield the critical data needed to ensure the safe handling, effective formulation, and reliable application of this promising chemical entity.

References

- 1. 6-(Furan-2-yl)pyridine-2-carbaldehyde - Anichem [anichemllc.com]

- 2. 208110-88-7|this compound|BLD Pharm [bldpharm.com]

- 3. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Theoretical study of formamide decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of furans and pyridines from new generation heated tobacco product in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-(2-Thienyl)-2-pyridinecarboxaldehyde 97 208111-00-6 [sigmaaldrich.com]

A Technical Guide to the Solubility Profiling of 6-(Furan-2-YL)picolinaldehyde in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic study of the solubility of 6-(Furan-2-YL)picolinaldehyde, a heterocyclic aldehyde of interest, in a range of common organic solvents. We will delve into the foundational thermodynamic principles governing solubility, explore predictive models for intelligent solvent selection, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is structured to provide not just the "how" but the critical "why" behind each methodological choice, ensuring a robust and scientifically sound approach to solubility assessment.

Introduction: The Central Role of Solubility

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a furan ring and an aldehyde functional group. Such structures are common motifs in medicinal chemistry and materials science, acting as versatile building blocks for more complex molecules. Understanding the solubility of this compound is a critical first step in its application. In drug development, for instance, poor solubility can lead to low bioavailability and challenging formulation development.[1][2] In synthetic chemistry, solvent selection dictates reaction rates, yield, and purification strategies.

This guide will equip the researcher with the theoretical knowledge and practical protocols necessary to:

-

Understand the physicochemical drivers of solubility.

-

Select an appropriate range of solvents for screening.

-

Accurately measure the equilibrium (thermodynamic) solubility.

-

Perform high-throughput kinetic solubility assays for initial screening.

-

Analyze and present solubility data in a clear, comparative format.

Theoretical Principles of Dissolution

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3] The overarching principle is that "like dissolves like," meaning substances with similar intermolecular forces are more likely to be soluble in one another.[4][5][6]

Intermolecular Forces at Play

The solubility of this compound will be dictated by its ability to interact with solvent molecules via several key forces:

-

Dispersion Forces (van der Waals): Present in all molecules, these are weak forces arising from temporary fluctuations in electron density. Nonpolar solvents like hexane interact primarily through these forces.[7]

-

Dipole-Dipole Interactions: As a polar molecule (due to the nitrogen, oxygen, and aldehyde group), this compound will interact with other polar molecules. Solvents like dichloromethane and acetone are adept at these interactions.[4]

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen in the furan and aldehyde groups can act as hydrogen bond acceptors. Protic solvents like methanol and ethanol, which are hydrogen bond donors, are therefore expected to be effective solvents.

The interplay of these forces determines the overall enthalpy of the solution. For dissolution to be favorable, the energy released from forming solute-solvent bonds must be comparable to the energy required to break the solute's crystal lattice and disrupt the solvent's self-association.[8]

Predictive Models: Hansen Solubility Parameters (HSP)

While the "like dissolves like" rule is a useful heuristic, a more quantitative prediction can be made using Hansen Solubility Parameters (HSP).[9] This model deconstructs the total cohesive energy of a substance into three components:

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP coordinates.[10] While determining the precise HSP for a novel compound like this compound requires experimental work or computational modeling, the HSP of common solvents are well-documented and can guide the selection of a diverse and informative solvent set for initial screening.[7][12]

Experimental Determination of Solubility

Solubility can be measured under two distinct conditions: thermodynamic and kinetic.[13]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a specific temperature and pressure.[13][14] This is the gold-standard measurement for formulation and pre-formulation studies. The most common method is the shake-flask technique .[15][16]

-

Kinetic Solubility is often measured in early drug discovery. It reflects the concentration of a compound that remains in solution under non-equilibrium conditions, typically after a compound dissolved in a stock solvent (like DMSO) is added to an aqueous buffer.[1][17] This is often determined using high-throughput methods like nephelometry .[18][19]

Workflow for Solubility Determination

The overall process for determining the solubility of this compound involves several key stages, from preparation to final analysis.

Caption: General workflow for the shake-flask method.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive method for measuring equilibrium solubility. The core principle is to create a saturated solution by agitating an excess amount of the solid solute with the solvent for a sufficient time to reach equilibrium.[15][16][20]

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Stock Standards:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid is visible at the end of the experiment, ensuring saturation. A starting point is ~10 mg.

-

Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 200 rpm).

-

Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.[13][23]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand for at least 1 hour to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the clear supernatant. This must be done without disturbing the solid material at the bottom.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could interfere with the analysis.[1]

-

-

Quantification (UV-Vis Spectroscopy Example):

-

Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning a dilute solution.[24]

-

Using the calibration standards prepared in Step 1, measure the absorbance at λ_max and construct a calibration curve (Absorbance vs. Concentration). The curve must demonstrate linearity (R² > 0.99).[25]

-

Accurately dilute the filtered supernatant from each solvent system to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples and use the calibration curve equation to calculate the concentration of the saturated solution.[26]

-

-

Data Reporting:

-

Calculate the final solubility, accounting for any dilutions made. Report the results in units such as mg/mL or mol/L at the specified temperature.

-

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for rapid screening. It measures the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous or organic medium. The point at which the solution becomes cloudy (turbid) indicates the kinetic solubility limit.[2][18][27]

Materials:

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Selected organic solvents

-

96- or 384-well microplates

-

Automated liquid handler (recommended)

-

Plate-based nephelometer or turbidimeter

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Preparation: Using a liquid handler, dispense the selected organic solvents into the wells of a microplate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate and perform a serial dilution across the plate to create a range of concentrations.

-

Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) with shaking.[23]

-

Detection: Place the microplate in a nephelometer and measure the light scattering in each well.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline, indicating precipitate formation.[2]

Caption: Decision tree for selecting an analytical method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents. The physicochemical properties of the solvents should also be included to facilitate interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Solubility (mg/mL) |

| Hexane | Nonpolar Aliphatic | 0.1 | 1.89 | < 0.1 |

| Toluene | Nonpolar Aromatic | 2.4 | 2.38 | 5.2 |

| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | 45.8 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | 89.3 |

| Acetone | Polar Aprotic | 5.1 | 21.0 | 155.7 |

| Ethanol | Polar Protic | 5.2 | 24.5 | 210.4 |

| Methanol | Polar Protic | 6.6 | 32.7 | 250.1 |

| Water | Polar Protic | 9.0 | 80.1 | 1.5 |

(Note: Data is illustrative and not experimental.)

Interpretation: The hypothetical data follows the "like dissolves like" principle. The compound shows very low solubility in nonpolar hexane but increasing solubility as solvent polarity increases. The highest solubility is observed in polar protic solvents (methanol, ethanol), suggesting that hydrogen bonding plays a significant role in overcoming the crystal lattice energy of the solid.[28] The moderate solubility in polar aprotic solvents like acetone and ethyl acetate indicates that dipole-dipole interactions are also important.[29]

Conclusion

This technical guide has outlined a robust, multi-faceted approach to characterizing the solubility of this compound. By combining an understanding of fundamental physicochemical principles with rigorous experimental protocols like the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of synthetic routes, the development of effective formulations in pharmaceuticals, and the overall successful application of this and other novel chemical entities. A systematic approach, as detailed herein, ensures that solubility assessment is not merely a routine measurement but a strategic tool in the scientific development process.

References

- 1. enamine.net [enamine.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Video: Solubility - Concept [jove.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. homework.study.com [homework.study.com]

- 6. m.youtube.com [m.youtube.com]

- 7. paint.org [paint.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. sciforum.net [sciforum.net]

- 15. bioassaysys.com [bioassaysys.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. bmglabtech.com [bmglabtech.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 26. solubilityofthings.com [solubilityofthings.com]

- 27. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Khan Academy [khanacademy.org]

- 29. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

Biological Screening of a 6-(Furan-2-yl)picolinaldehyde Library: From Phenotypic Hit to Validated Target

An In-Depth Technical Guide:

Pillar I: The Strategic Foundation - Library & Assay Choice

The success of any screening campaign is predicated on two foundational elements: the quality of the chemical library and the design of the screening cascade. A library of 6-(furan-2-yl)picolinaldehyde derivatives provides a rich chemical space to explore, but its potential can only be unlocked through a meticulously planned biological evaluation.

The Rationale for Phenotypic Screening

We initiate our campaign with a phenotypic screening approach. Unlike target-based screening, which presupposes a known protein target, phenotypic screening allows us to query the library's effect in a more complex, disease-relevant biological system, such as a living cell.[1][2][3] This strategy is unbiased and can uncover novel mechanisms of action or compounds with beneficial polypharmacology.[1][4] Historically, a significant number of first-in-class drugs were discovered through phenotypic approaches, highlighting the power of this strategy.[3][5]

Our overall strategy is a tiered approach, designed to efficiently funnel a large library down to a small number of high-quality, well-characterized hits. This "fail fast, fail cheap" philosophy is central to modern drug discovery.

Caption: The tiered biological screening workflow.

Pillar II: The Screening Cascade in Practice

This section details the experimental protocols and decision-making logic for the initial tiers of the screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly and cost-effectively identify "hits"—compounds that produce the desired biological phenotype from a large library.[6][7][8] We will use a cell-based assay measuring cancer cell proliferation, as this is a common starting point in oncology drug discovery.[9]

Experimental Protocol: Cell Viability HTS using a Luminescent Readout

This protocol is adapted for a high-throughput format using 384-well plates. The choice of a luminescent assay (e.g., CellTiter-Glo®) over colorimetric assays (e.g., MTT) is deliberate; it generally offers a wider dynamic range and higher sensitivity, which are critical for robust hit identification in HTS.[10]

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into 384-well, clear-bottom, white-walled plates at a pre-determined optimal density (e.g., 1,000 cells/well in 40 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.

-

Causality: White walls enhance luminescent signal, and pre-incubation allows cells to adhere and enter a logarithmic growth phase, ensuring assay reproducibility.

-

-

Compound Addition: Using an automated liquid handler, add 100 nL of each compound from the this compound library (typically at a 10 mM stock concentration in DMSO) to the assay plates for a final concentration of 10 µM. Also include control wells:

-

Negative Control: 100 nL of DMSO (vehicle).

-

Positive Control: 100 nL of a known cytotoxic agent (e.g., Staurosporine).

-

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Causality: A 72-hour incubation is sufficient for multiple cell doublings, allowing for the clear observation of anti-proliferative effects.

-

-

Assay Readout: Equilibrate the plates to room temperature. Add 20 µL of a luminescent cell viability reagent to each well.

-

Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data using the controls (% inhibition = 100 * [1 - (Signal_compound - Signal_positive) / (Signal_negative - Signal_positive)]). Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Tier 2: Hit Confirmation and Potency Determination

A primary screen will inevitably generate some false positives. Tier 2 is designed to rigorously validate the initial hits and quantify their potency.

-

Hit Confirmation: "Cherry-pick" the primary hits and re-test them in the same primary assay at the same concentration (10 µM). This step is crucial to eliminate artifacts from the initial large-scale screen. Only compounds that reproduce their activity proceed.

-

Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 50 µM) to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[11]

Data Presentation: IC₅₀ Values for Confirmed Hits

| Compound ID | Scaffold | IC₅₀ (µM) |

| FURA-001 | This compound | 12.5 |

| FURA-007 | 6-(5-Methylfuran-2-yl)picolinaldehyde | 1.8 |

| FURA-015 | 6-(Furan-2-yl)-5-chloropicolinaldehyde | 25.1 |

| FURA-022 | 6-(Furan-2-yl)-3-methoxypicolinaldehyde | 0.9 |

This table presents hypothetical data for illustrative purposes.

From this analysis, compounds like FURA-007 and FURA-022 emerge as the most promising hits due to their sub-micromolar to low-micromolar potency. These become the priority for deeper investigation.

Pillar III: Unraveling the Mechanism - Target Deconvolution

With potent, validated hits in hand, the critical question becomes: How do they work? Identifying the molecular target is essential for understanding the mechanism of action (MOA), optimizing the compound's structure, and predicting potential side effects.[1][4][12] This process is often called target deconvolution.[5][13][14][15]

Affinity-Based Pull-Down Proteomics

One of the most direct methods for target identification is affinity purification coupled with mass spectrometry.[5][12] This technique uses a modified version of the hit compound to "fish" for its binding partners in a cell lysate.[16]

Caption: Workflow for affinity-based target identification.

Experimental Protocol: Biotin-Streptavidin Pull-Down

-

Probe Synthesis: Synthesize an analog of the active compound (e.g., FURA-022) that incorporates a linker and a biotin tag.

-

Causality: The linker must be attached at a position on the molecule that does not disrupt its binding to the target. This often requires synthesizing and testing several probe variants.

-

-

Lysate Preparation: Grow the target cells to a high density and prepare a native cell lysate using a mild detergent to preserve protein complexes.

-

Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads. The high affinity of the biotin-streptavidin interaction ensures stable immobilization.[12]

-

Incubation: Add the cell lysate to the beads and incubate (e.g., 2-4 hours at 4°C) to allow the probe to bind to its target protein(s).

-

Washing: Perform a series of stringent washes with buffer to remove proteins that are non-specifically bound to the beads. This step is critical for reducing background and identifying true interactors.

-

Elution: Elute the bound proteins from the beads using a denaturing solution (e.g., SDS sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the identified proteins to a control experiment run with an inactive analog or beads alone. Bona fide targets should be significantly enriched in the active probe sample.

Complementary Approaches: Genetics and Computation

To build a stronger case for a putative target, data from affinity-based methods should be complemented with other approaches.[17]

-

Genetic Methods: RNA interference (RNAi) or CRISPR-based screens can identify genes whose knockdown or knockout phenocopies or reverses the effect of the compound.[1] If knocking down a specific protein makes cells resistant to FURA-022, that protein is a strong candidate target.

-

Computational Inference: If the hit compound has structural similarity to known drugs, computational methods can be used to predict targets.[6] This can provide hypotheses to test experimentally.

Pillar IV: Final Confirmation - Target Validation

Identifying a protein that binds to your compound is not enough. You must prove that the interaction between the compound and this specific protein is responsible for the observed biological effect (the phenotype). This is target validation.[18][19][20][21]

Let's assume the target deconvolution for FURA-022 identified a specific enzyme, such as a protein kinase.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

The most direct way to validate an enzyme target is to test whether the compound inhibits its activity in a purified, cell-free system.[11][22][23]

-

Reagents:

-

Purified, recombinant target enzyme.

-

Specific substrate for the enzyme.

-

ATP (if it is a kinase).

-

Assay buffer.

-

Detection reagent (e.g., one that measures the product or remaining substrate).

-

-

Assay Setup: In a 384-well plate, add the enzyme and varying concentrations of the compound (e.g., FURA-022). Incubate for a short period to allow for binding.

-

Initiate Reaction: Add the substrate (and ATP for kinases) to start the enzymatic reaction. Incubate for a time determined to be in the linear range of the reaction.

-

Stop & Detect: Stop the reaction and add the detection reagent. Measure the signal (e.g., fluorescence, luminescence) on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ in a biochemical context.

If the biochemical IC₅₀ of FURA-022 against the purified enzyme is similar to its cellular IC₅₀ for anti-proliferative activity, this provides powerful evidence that the enzyme is the correct target. This establishes a clear link between modulating the target and the ultimate disease-relevant phenotype, which is the cornerstone of a successful drug discovery project.[19]

References

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 3. Phenotypic Screening of Chemical Libraries Enriched by Molecular Docking to Multiple Targets Selected from Glioblastoma Genomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nvidia.com [nvidia.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. researchgate.net [researchgate.net]

- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 18. wjbphs.com [wjbphs.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. Target Identification and Validation | Sartorius [sartorius.com]

- 22. research.vu.nl [research.vu.nl]

- 23. amsbio.com [amsbio.com]

In Silico Prediction of 6-(Furan-2-YL)picolinaldehyde Bioactivity: A Technical Guide

Abstract

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. This guide provides an in-depth technical framework for the in silico prediction of the bioactivity of 6-(Furan-2-YL)picolinaldehyde, a heterocyclic compound featuring furan and pyridine moieties, which are recognized as privileged pharmacophores in medicinal chemistry.[1] We will navigate the essential computational workflows, from ligand preparation and target identification to molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols to empower robust and reliable in silico bioactivity assessment.

Introduction: The Rationale for In Silico Bioactivity Prediction

Traditional drug discovery pipelines are notoriously time-consuming and expensive, with a high attrition rate of candidate molecules.[2] Computer-aided drug design (CADD) has emerged as an indispensable tool to mitigate these challenges, enabling the rapid screening of vast chemical libraries and the prioritization of promising lead compounds for experimental validation.[2][3] This in silico approach significantly reduces costs and accelerates the discovery timeline.[4]

This compound presents an interesting case for computational analysis. Its constituent furan and pyridine rings are prevalent in numerous biologically active compounds, suggesting a potential for diverse pharmacological activities.[1] The aldehyde functional group further provides a reactive handle for synthetic modifications, making it a versatile scaffold for library development.[1] This guide will systematically deconstruct the process of predicting its bioactivity using a suite of computational methods.

The Computational Workflow: A Holistic Approach

A robust in silico bioactivity prediction workflow is not a single experiment but a multi-faceted investigation. Each step builds upon the last, providing a more refined understanding of the molecule's potential therapeutic value and liabilities. Our approach integrates ligand-based and structure-based drug design techniques.[2]

References

- 1. 6-(Furan-2-yl)pyridine-3-carbaldehyde|High-Quality Research Chemical [benchchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of Heterobiaryl Scaffolds

An Application Note for the Synthesis of 6-(Furan-2-yl)picolinaldehyde via Suzuki-Miyaura Cross-Coupling

The synthesis of heterobiaryl compounds, molecules containing two interconnected aromatic heterocyclic rings, is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds and functional materials. This compound is a valuable building block, incorporating both a pyridine and a furan ring. The aldehyde functionality serves as a versatile handle for subsequent chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals.[1][2]

Among the myriad of methods for constructing C(sp²)–C(sp²) bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable reliability, mild reaction conditions, and broad functional group tolerance.[3][4] This application note provides a detailed, field-tested protocol for the synthesis of this compound from 6-chloropicolinaldehyde and furan-2-boronic acid, grounded in the fundamental principles of the Suzuki-Miyaura catalytic cycle.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a transition-metal-catalyzed process that couples an organoboron compound with an organic halide or triflate.[3][5] The reaction's success hinges on a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7]

The mechanism proceeds through three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the 6-chloropicolinaldehyde, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]

-

Transmetalation : The organic group from the furan-2-boronic acid is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, thereby facilitating the transfer.[8][9]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product, this compound. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a 1.0 mmol scale. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Amount | Notes |

| 6-Chloropicolinaldehyde | ≥97% | Commercial | 141.5 mg (1.0 mmol) | Starting electrophile.[10] |

| Furan-2-boronic acid | ≥97% | Commercial | 134.3 mg (1.2 mmol) | Coupling partner.[11][12] |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Commercial | 36.6 mg (0.05 mmol, 5 mol%) | Palladium pre-catalyst.[13] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | 276.4 mg (2.0 mmol) | Base for boronic acid activation.[9][14] |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | 8.0 mL | Primary organic solvent.[15] |

| Deionized Water | High Purity | In-house | 2.0 mL | Co-solvent.[16] |

| Ethyl Acetate | ACS Grade | Commercial | ~100 mL | For extraction. |

| Brine (Saturated NaCl) | ACS Grade | In-house | ~20 mL | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | ~5 g | For drying organic layer. |

| Silica Gel | 230-400 mesh | Commercial | As needed | For column chromatography. |

| Argon or Nitrogen Gas | High Purity | Gas Cylinder | As needed | For inert atmosphere. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

1. Reaction Setup

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropicolinaldehyde (141.5 mg, 1.0 mmol), furan-2-boronic acid (134.3 mg, 1.2 mmol), potassium carbonate (276.4 mg, 2.0 mmol), and Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[17]

-

Prepare the solvent mixture by adding 8.0 mL of anhydrous 1,4-dioxane and 2.0 mL of deionized water to a separate vial. Degas this mixture by bubbling argon through it for 15-20 minutes.

-

Using a syringe, transfer the degassed solvent mixture to the reaction flask under a positive pressure of inert gas.[18]

2. Reaction Execution

-

Place the flask in a preheated oil bath at 85-90 °C.

-

Stir the reaction mixture vigorously overnight (12-16 hours).

-

Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a mixture of 20% ethyl acetate in hexanes. The consumption of the starting material and the appearance of a new, higher-Rf product spot should be observed.

3. Aqueous Work-up

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with deionized water (20 mL) and ethyl acetate (30 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.

-

Dry the combined organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.[5]

4. Purification and Characterization

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

-

Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is typically effective.[19][20]

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.

-

Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide